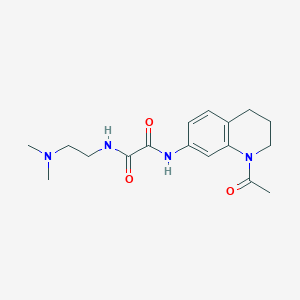
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(dimethylamino)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(dimethylamino)ethyl)oxalamide” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroquinolin-7-yl group, which is a type of quinoline, a class of compounds that are often used in medicinal chemistry due to their pharmaceutical and biological activities . The compound also contains an acetyl group, a dimethylaminoethyl group, and an oxalamide group.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the acetyl and oxalamide groups could potentially influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The development of novel synthetic routes for tetrahydroquinoline derivatives and their analysis provides insights into the versatility of these compounds in chemical synthesis. Compounds similar to N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(dimethylamino)ethyl)oxalamide have been studied for their synthetic pathways and the influence of various substituents on their chemical properties and reactivity (Wang et al., 2014).
Biological Activity
- Tetrahydroquinoline derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and fluorescent properties. The synthesis and evaluation of amino-substituted tetrahydroquinoline derivatives have shown significant antitumor activity and quantitative structure-activity relationships, highlighting the potential of tetrahydroquinoline structures in the development of new therapeutic agents (S. M. Sami et al., 1995).
Fluorescent Markers and Sensors
- Tetrahydroquinoline and its derivatives have been explored for their spectral properties and applications, such as in the development of fluorescent markers for biomedical applications. The investigation into the spectral properties of new benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones and their derivatives indicates their potential as effective light shifters with valuable properties for fluorescent marker development (N. Galunov et al., 2003).
Advanced Materials and Catalysis
- Research into tetrahydroquinoline derivatives has also extended to their use in catalysis and material science, such as in the synthesis of polyhydroquinoline derivatives through environmentally friendly methods. This highlights the compound's potential applications in creating novel materials and as catalysts in chemical reactions (A. Davoodnia et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(dimethylamino)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-12(22)21-9-4-5-13-6-7-14(11-15(13)21)19-17(24)16(23)18-8-10-20(2)3/h6-7,11H,4-5,8-10H2,1-3H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDLQLJNTIBQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

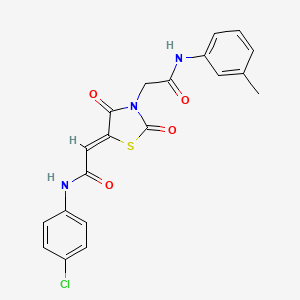
![N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2685149.png)
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2685150.png)
![2-Fluorospiro[2.3]hexan-5-amine;hydrochloride](/img/structure/B2685151.png)

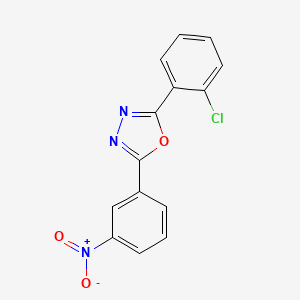
![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2685157.png)
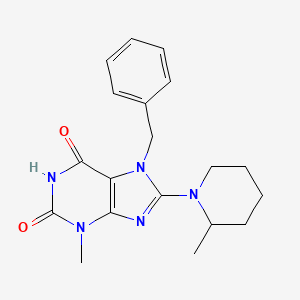
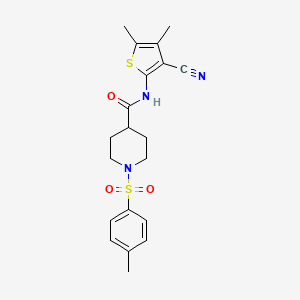
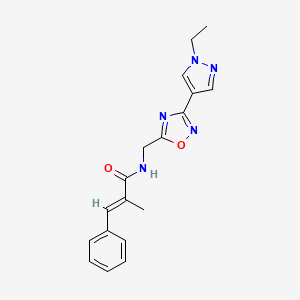
![1-[3-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2685163.png)
![Diethyl 3-methyl-5-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B2685164.png)
![N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685165.png)
![7-isobutyl-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2685166.png)